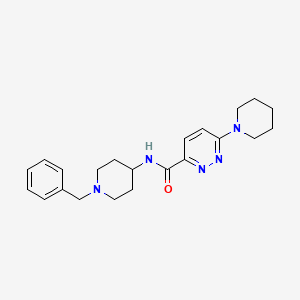

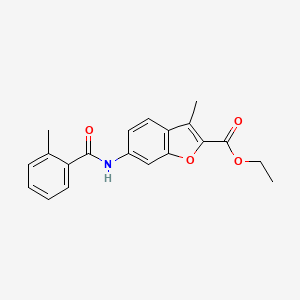

![molecular formula C19H20N4O3 B2653288 1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-46-7](/img/structure/B2653288.png)

1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that includes atoms of at least two different elements . They are often used in the development of pharmaceuticals and other biologically active substances .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a method for the synthesis of tricyclic oxazolo compounds has been reported .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often influenced by factors such as temperature, solvent, and the presence of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques .科学的研究の応用

Anticancer and Anti-HIV-1 Activity 1,6,7-Trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, a derivative within the purine analogue family, shows promising results in anticancer and anti-HIV-1 applications. Ashour et al. (2012) synthesized similar tricyclic purine derivatives, finding significant activity against certain cancer cell lines and moderate anti-HIV-1 activity. This suggests the potential of these compounds in oncology and virology research (Ashour et al., 2012).

Antiviral Activity Guanosine analogues within the same chemical family have demonstrated antiviral properties. Kini et al. (1991) reported the synthesis of sugar-modified nucleoside derivatives of purine analogues showing activity against the Semliki Forest virus (Kini et al., 1991).

Potential as Immunotherapeutic Agents Nagahara et al. (1990) synthesized novel analogues of purine nucleosides, including thiazolo[4,5-d]pyrimidine derivatives, to explore their immunomodulatory effects. They found that certain guanosine analogues exhibited significant immune activity, suggesting their potential use as immunotherapeutic agents (Nagahara et al., 1990).

Antiproliferative Agents Further research into purine derivatives, such as those by Sucharitha et al. (2021), indicates their effectiveness as antiproliferative agents, particularly against certain cancer cell lines. This underscores the relevance of these compounds in the development of new cancer therapies (Sucharitha et al., 2021).

Coordination with Metal Ions Shaker (2011) explored the synthesis and study of mixed ligand-metal complexes involving purine derivatives, demonstrating the potential of these compounds in coordination chemistry and material science applications (Shaker, 2011).

Anti-Inflammatory Activity Compounds based on the pyrimidopurinedione ring system, similar to 1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, have shown anti-inflammatory activity. Kaminski et al. (1989) synthesized a series of these compounds and demonstrated their effectiveness in chronic inflammation models (Kaminski et al., 1989).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,7,8-trimethyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-12-13(2)26-18-20-16-15(23(12)18)17(24)22(19(25)21(16)3)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGLLDOZKMPRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7,8-Trimethyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

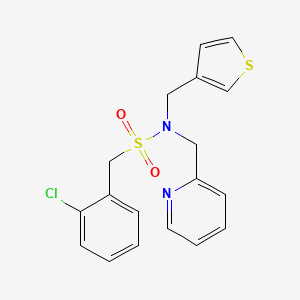

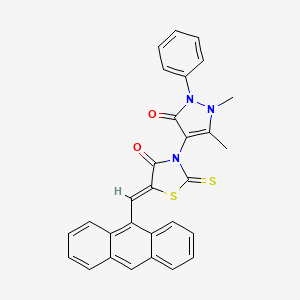

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)

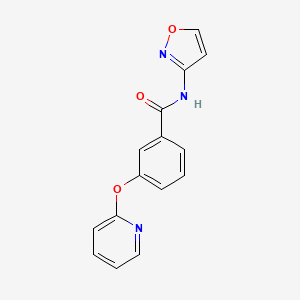

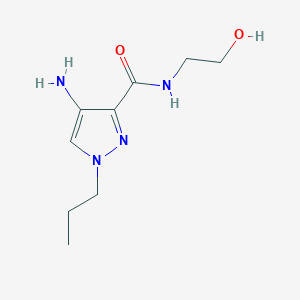

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)

![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)

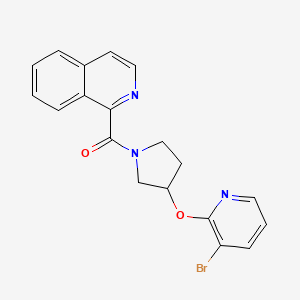

![N-(4-fluorobenzyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2653213.png)

![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)

![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)